Isobutyryl-L-carnitine-d3 (chloride)
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Overview
Description
Isobutyryl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of isobutyryl-L-carnitine. It is a natural four-carbon acylcarnitine involved in fatty acid oxidation and organic acid metabolism. This compound is often used as an internal standard for the quantification of isobutyryl-L-carnitine by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyryl-L-carnitine-d3 (chloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the isobutyryl-L-carnitine molecule. The deuterium substitution is achieved through specific chemical reactions that replace hydrogen atoms with deuterium . The synthesis involves the reaction of isobutyryl chloride with L-carnitine in the presence of deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of isobutyryl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chromatographic techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Isobutyryl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isobutyryl-L-carnitine-d3 (chloride) has several scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of isobutyryl-L-carnitine.
Biology: Involved in studies related to fatty acid oxidation and organic acid metabolism.
Medicine: Used in the diagnosis and monitoring of metabolic disorders such as isobutyryl-CoA dehydrogenase deficiency.
Industry: Employed in the development of pharmaceuticals and other biochemical research
Mechanism of Action
Isobutyryl-L-carnitine-d3 (chloride) exerts its effects by participating in the fatty acid oxidation pathway. It acts as a carrier molecule, facilitating the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise quantification and tracking of the compound in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Butyrylcarnitine: Similar in structure but differs in the position of the acyl group.
Glutarylcarnitine: Contains a longer carbon chain compared to isobutyryl-L-carnitine.
Propionylcarnitine: Has a shorter carbon chain than isobutyryl-L-carnitine.
Uniqueness
Isobutyryl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for accurate quantification in mass spectrometry. This makes it particularly valuable in metabolic studies and diagnostic applications .
Properties
Molecular Formula |
C11H22ClNO4 |
---|---|
Molecular Weight |
270.77 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1/i3D3; |
InChI Key |
FWUACOYFRJEMMP-WINMCZQPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C(C)C.[Cl-] |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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